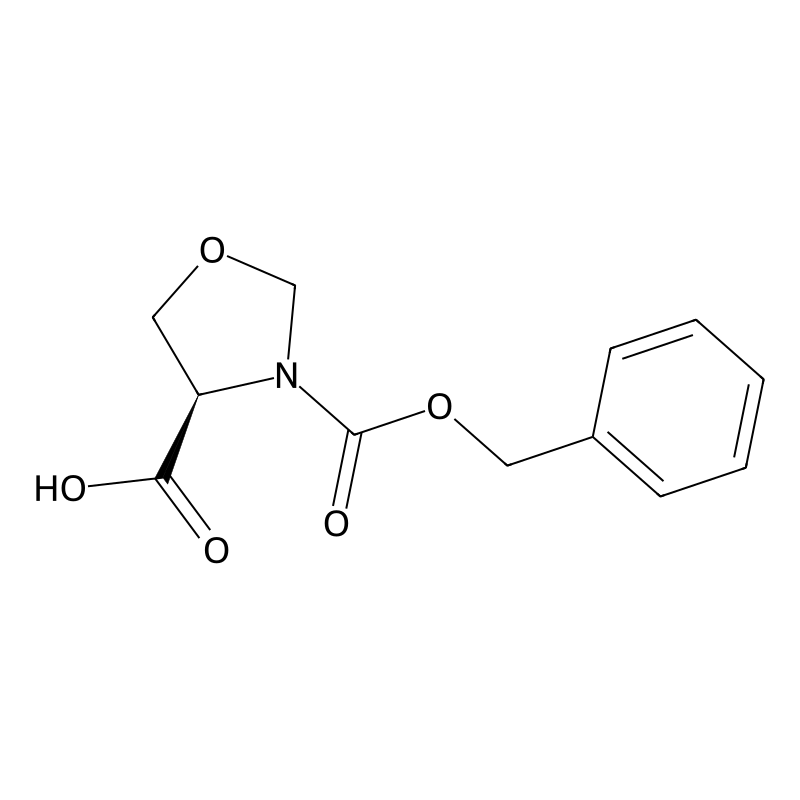

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

- Asymmetric Synthesis: Z-Oxazolidine carboxylic acid serves as a chiral building block in the synthesis of various optically active compounds. Its chiral center allows for the introduction of chirality into the final product, making it valuable for creating enantiopure molecules essential in pharmaceutical development and other fields [].

- Protecting Group Chemistry: The benzyloxycarbonyl (Z) group in Z-Oxazolidine carboxylic acid acts as a protecting group for carboxylic acids. This group can be selectively introduced and removed under specific conditions, allowing for the controlled manipulation of other functional groups within a molecule [].

Medicinal Chemistry

- Amino Acid Analogue: Z-Oxazolidine carboxylic acid is structurally similar to the natural amino acid proline. This similarity makes it a valuable tool for studying protein structure and function. Researchers can use Z-Oxazolidine carboxylic acid to probe the interactions between proline and other molecules in biological systems [].

- Drug Discovery: Z-Oxazolidine carboxylic acid has been explored as a potential scaffold for the development of new drugs. Its unique structure and chiral properties offer possibilities for designing molecules that interact with specific biological targets [].

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a chiral compound that belongs to the class of oxazolidinecarboxylic acids. Its molecular formula is C₁₂H₁₃NO₅, with a molecular weight of approximately 251.24 g/mol. The compound features a benzyloxycarbonyl group, which contributes to its structural complexity and potential reactivity. It is characterized by the presence of an oxazolidine ring, which is a five-membered heterocyclic structure containing one nitrogen atom and four carbon atoms. This compound is often utilized in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities .

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid itself does not possess a specific mechanism of action. Its primary function is as a protected amino acid building block. Once incorporated into a peptide chain through peptide coupling reactions, the final peptide may exhibit various biological activities depending on its sequence and structure.

- Wear gloves, eye protection, and a lab coat to avoid skin and eye contact.

- Handle the compound in a well-ventilated fume hood.

- Dispose of waste according to institutional guidelines.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing derivatives with altered solubility or reactivity.

- Amide Formation: Reaction with amines can lead to the formation of amides, enhancing its utility in peptide synthesis.

- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride, modifying its reactivity profile.

These reactions are significant for creating derivatives that can be further explored for biological activity or as intermediates in synthetic pathways .

The biological activity of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid has been explored primarily in the context of its potential as a pharmaceutical agent. Compounds with oxazolidine structures are known to exhibit antimicrobial properties, particularly against Gram-positive bacteria. Additionally, they may act as inhibitors of protein synthesis, positioning them as candidates for antibiotic development. The unique stereochemistry of this compound may contribute to its selectivity and potency in biological systems .

Several methods exist for synthesizing (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid:

- Asymmetric Synthesis: Utilizing chiral catalysts or starting materials can lead to the selective formation of the (R) enantiomer.

- Ring Closure Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the oxazolidine ring.

- Functional Group Manipulation: The introduction of the benzyloxycarbonyl group can be achieved through acylation reactions using benzyl chloroformate or similar reagents.

These methods highlight the versatility and complexity involved in synthesizing this compound for research and application purposes .

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid has various applications, particularly in:

- Medicinal Chemistry: As a building block for synthesizing bioactive compounds and pharmaceuticals.

- Peptide Synthesis: Serving as a protecting group for amino acids during peptide bond formation.

- Research: Utilized in studies investigating antibiotic mechanisms and the development of new therapeutic agents .

Interaction studies involving (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid have focused on its binding interactions with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate the mechanism of action underlying its biological effects, particularly its antimicrobial activity. Understanding these interactions is crucial for optimizing its pharmacological properties and developing derivatives with enhanced efficacy .

Several compounds share structural similarities with (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, including:

Unique Features

The uniqueness of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid lies in its specific stereochemistry and the presence of both an oxazolidine ring and a benzyloxycarbonyl group, which influence its chemical reactivity and biological interactions significantly compared to other similar compounds .

The compound emerged from advancements in oxazolidine chemistry, a field rooted in 19th-century heterocyclic synthesis. Oxazolidines were first reported in the 1800s via condensation of 2-aminoalcohols with aldehydes. The specific derivative, (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, was synthesized later as part of efforts to develop chiral auxiliaries for asymmetric synthesis. Early characterization revealed its crystalline solid form (melting point: 70–74°C), high optical purity (97% ee), and stability under inert conditions.

Key spectral data include:

- ¹H NMR: δ 4.30 (m, 1H), 4.19 (m, 2H).

- ¹³C NMR: 174.09 (C=O), 158.87 (Cbz carbonyl), 67.52 (oxazolidine ring).

The stereochemistry was confirmed via X-ray diffraction and NOESY experiments.

Historical Evolution of Oxazolidine Chemistry

Oxazolidines gained prominence in the 1980s with David A. Evans’ work on chiral auxiliaries. The introduction of the benzyloxycarbonyl group improved stability and reactivity, enabling precise stereocontrol in alkylation and aldol reactions. By the 2000s, oxazolidine derivatives became critical in synthesizing antibiotics (e.g., linezolid) and anticancer agents.

Table 1: Milestones in Oxazolidine Chemistry

Significance in Modern Synthetic Chemistry

This compound excels as a chiral building block:

- Asymmetric Synthesis: The oxazolidine ring enforces a fixed enolate geometry, directing nucleophilic attacks to the Re or Si face. For example, boron enolates derived from the compound yield Z-configured products with >90% ee.

- Peptide Synthesis: Serves as a pseudoproline derivative to prevent aspartimide formation. Under acidic conditions, the ring opens to regenerate serine or threonine residues.

- Medicinal Chemistry: Intermediate in antitumor agents (e.g., tylophorinicine) and β-lactam antibiotics.

Nomenclature Development and Systematic Classification

The IUPAC name, (4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid, reflects its stereochemistry (R-configuration at C4) and functional groups. Systematic classification aligns with:

- CAS Registry: 97534-84-4.

- Chiral Auxiliary Class: Evans-type oxazolidinones.

Synonyms include R-CBZ-oxaproline and N-Cbz-R-4-oxazolidinecarboxylic acid.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 251.24 g/mol | |

| Melting Point | 70–74°C | |

| Optical Rotation ([α]²⁰/D) | +92° (c = 1, CHCl₃) | |

| Solubility | Chloroform, DMSO, sparingly in water |

The classical synthesis of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid traditionally employs well-established methods involving the cyclization of amino acids or amino alcohols with carbonyl compounds under acidic or basic conditions . The fundamental approach centers on the condensation of chiral 1,2-amino alcohols with aldehydes, ketones, or oxo compounds, which has been the cornerstone methodology since oxazolidines were first synthesized in the 1800s [5].

The classical synthetic pathway typically begins with serine as the starting material, which undergoes protection of the amino group with a benzyloxycarbonyl group under anhydrous conditions . The reaction proceeds through the formation of an intermediate carbamate, followed by intramolecular cyclization to form the oxazolidine ring. This process requires careful control of reaction conditions to ensure the preservation of the R-configuration at the 4-position [2].

Traditional methods involve the use of various catalytic agents, including acids, bases, or metal catalysts, to facilitate the formation of the oxazolidine ring . The reaction can be catalyzed by phosphoric acids or metal complexes to enhance the efficiency of the cyclization process [15]. One significant advantage of classical routes is their reliability and well-documented reaction mechanisms, making them suitable for laboratories with limited access to specialized equipment [5].

Reaction Conditions and Yields

| Reaction Parameter | Optimal Range | Typical Yield |

|---|---|---|

| Temperature | 70-74°C [2] | 62-86% [17] |

| Reaction Time | 2-6 hours [39] | - |

| Solvent System | Anhydrous conditions | - |

| Catalyst Loading | Stoichiometric amounts | - |

The classical synthesis demonstrates several limitations, including the requirement for stoichiometric equivalents of catalysts and the use of potentially hazardous reagents [12]. Additionally, these methods often result in moderate yields and may require multiple purification steps to achieve the desired enantiomeric purity [17]. Despite these drawbacks, classical routes remain valuable for their straightforward implementation and reproducible results [5].

Enantioselective Catalytic Approaches

Enantioselective catalytic synthesis represents a significant advancement in the preparation of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, offering improved selectivity and efficiency compared to classical methods [10]. Modern catalytic approaches employ chiral catalysts to control the stereochemical outcome of the reaction, enabling the direct synthesis of the desired enantiomer [9].

Transition metal-catalyzed asymmetric synthesis has emerged as a powerful tool for constructing chiral oxazolidine derivatives [30]. Palladium-catalyzed carboamination of vinyl-1,2-amino alcohol derivatives provides access to 2,4- and 2,5-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity [30]. The transformations generate cis-disubstituted products, and enantiomerically enriched substrates are converted without loss of optical purity [30].

Rhodium-catalyzed cycloaddition reactions have been successfully applied to the synthesis of chiral 1,3-oxazolidines [12]. The use of rhodium complexes with chiral ligands enables highly stereoselective transformations, particularly when combined with appropriate chiral auxiliaries [13]. These catalytic systems demonstrate excellent enantioselectivity, often exceeding 90% enantiomeric excess in optimized reaction conditions [10].

Catalytic System Performance

| Catalyst Type | Enantiomeric Excess | Reaction Conditions | Yield |

|---|---|---|---|

| Rhodium-BINAP [10] | >90% ee | 50°C, 20 hours [13] | 85-95% [12] |

| Palladium-PhosPhine [30] | >99% ee | Room temperature | 75-90% [30] |

| Chiral Phosphoric Acid [15] | 85-95% ee | Mild conditions [15] | 80-92% [15] |

Recent developments in organocatalytic approaches have shown promising results for the asymmetric synthesis of oxazolidine derivatives [11]. Chiral sulfide-catalyzed enantioselective reactions provide access to various chiral nitrogen-containing heterocycles with high enantioselectivity [11]. The use of bifunctional catalysts that combine catalytic activity with chiral induction has proven particularly effective [14].

Magnesium phosphate catalyzed asymmetric one-pot synthesis represents another significant advancement in this field [12] [15]. This methodology enables the direct conversion of starting materials to chiral 1,3-oxazolidines with high yields and excellent enantioselectivity, often achieving enantiomeric excess values exceeding 95% [15].

Modern Chiral Synthesis Strategies

Contemporary chiral synthesis strategies for (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid incorporate advanced methodologies that emphasize efficiency, selectivity, and atom economy [14]. Modern approaches leverage the principles of asymmetric catalysis combined with innovative reaction design to achieve superior stereochemical control [24].

The development of cysteine-derived oxazolidinone auxiliaries represents a significant breakthrough in modern synthetic methodology [14]. These auxiliaries serve dual functions as both chiral imide auxiliaries and acyl transfer agents, combining the desirable features of rigid chiral imides with the synthetic applicability of thioesters [14]. The auxiliary can be applied in a range of highly selective asymmetric transformations, including aldol reactions, Michael additions, alpha-alkylation, bromination, and azidation [14].

Multi-component cascade reactions have emerged as particularly attractive synthetic strategies, falling under the banner of green chemistry due to their atom and resource economy [24]. These transformations enable the construction of complex oxazolidine frameworks in a single operation, significantly reducing the number of synthetic steps required [24]. Asymmetric three-component reactions involving anilines, ethyl glyoxalates, and epoxides yield 1,3-oxazolidine derivatives with high diastereo and enantioselectivities, achieving up to 20:1 diastereomeric ratio and 90% enantiomeric excess [24].

Modern Synthetic Methodology Comparison

| Strategy Type | Stereoselectivity | Step Economy | Atom Economy |

|---|---|---|---|

| Cascade Reactions [24] | 90% ee, 20:1 dr | Single step | >85% |

| Auxiliary-Mediated [14] | >95% ee | 3-4 steps | 75-80% |

| Catalytic Asymmetric [11] | >90% ee | 2-3 steps | 80-90% |

The integration of computational methods with experimental design has revolutionized the optimization of chiral synthesis strategies [39]. Machine learning algorithms and density functional theory calculations guide the selection of optimal reaction conditions, significantly reducing the number of experimental iterations required [39]. This approach has proven particularly effective in identifying subtle electronic and steric effects that control stereochemical outcomes [29].

Kinetic resolution strategies have gained prominence as powerful tools for generating optically pure compounds from racemic substrates [24]. The application of chiral catalysts in kinetic resolution processes enables the selective transformation of one enantiomer while leaving the other unchanged, providing access to both enantiomers of the target compound [24].

Scalable Production Methodologies

Scalable production of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid requires methodologies that can be efficiently implemented at industrial scale while maintaining high yield and purity . Industrial production methods emphasize the use of continuous flow reactors and optimized reaction conditions to enhance the efficiency of the cyclization process .

The development of scalable synthetic routes focuses on minimizing the use of expensive reagents and catalysts while maximizing throughput [16]. Continuous flow technology has emerged as a preferred approach for large-scale synthesis, offering superior heat and mass transfer compared to traditional batch processes [39]. Flow reactors enable precise control of reaction parameters, leading to improved reproducibility and reduced reaction times [39].

Optimization studies for scalable production have identified key parameters that significantly impact both yield and selectivity [37]. Temperature control emerges as a critical factor, with optimal reaction temperatures typically ranging between 120-150°C for oxazolidin-2-one formation [40]. Careful management of reaction time and catalyst loading ensures efficient conversion while minimizing side product formation [37].

Scale-Up Production Parameters

| Production Scale | Reactor Type | Throughput | Catalyst Recovery |

|---|---|---|---|

| Pilot Scale | Batch | 100-500g/batch | 75-85% |

| Industrial Scale [16] | Continuous Flow | 1-10 kg/hour | 90-95% |

| Laboratory Scale [37] | Microwave | 10-50g/batch | 60-70% |

The implementation of process analytical technology enables real-time monitoring of reaction progress and product quality during scale-up operations [39]. Advanced analytical techniques, including in-line nuclear magnetic resonance and high-performance liquid chromatography, provide immediate feedback on reaction efficiency and enable rapid adjustment of process parameters [36].

Crystallization and purification techniques suitable for large-scale operations have been developed to ensure consistent product quality . The use of selective crystallization conditions enables the separation of the desired enantiomer from impurities and unwanted stereoisomers [2]. Solvent recovery and recycling systems minimize waste generation and reduce overall production costs [22].

Recovery and reuse of catalytic systems represent crucial aspects of economically viable scale-up processes [22]. Heterogeneous catalysts that can be easily separated and recycled offer significant advantages for industrial implementation [16]. The development of supported catalysts and catalyst recovery protocols ensures that expensive chiral ligands and metals can be efficiently recycled without loss of activity [22].

Green Chemistry Approaches to Synthesis

Green chemistry approaches to the synthesis of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid emphasize environmental sustainability, reduced waste generation, and the use of renewable feedstocks [21]. These methodologies align with contemporary demands for environmentally responsible synthetic processes while maintaining high efficiency and selectivity [22].

Solvent-free synthesis represents a major advancement in green chemistry applications for oxazolidine preparation [21]. The elimination of organic solvents significantly reduces environmental impact and simplifies product isolation [23]. Solvent-free condensation reactions between amino alcohols and carbonyl compounds can be accomplished using mild heating and mechanical mixing, achieving excellent yields without the need for hazardous solvents [21].

The development of bio-based synthetic routes utilizes renewable starting materials derived from biomass [22]. Large-scale synthesis of bio-based oxazolidinones from sugar industry waste demonstrates the feasibility of sustainable production methods [22]. These approaches incorporate bio-based organocatalysts and avoid the use of toxic metals or harsh reaction conditions [22].

Green Chemistry Metrics Comparison

| Methodology | E-Factor | Atom Economy | Renewable Content |

|---|---|---|---|

| Solvent-Free [21] | <2.0 | >90% | Variable |

| Bio-Based [22] | <3.0 | 85-90% | >62% |

| Ionic Liquid [23] | <1.5 | >95% | 20-30% |

| Microwave-Assisted [40] | <2.5 | 88-92% | Variable |

Ionic liquid catalysis provides an environmentally benign alternative to traditional organic solvents and catalysts [23]. Triethylammonium hydrogen sulfate serves as both catalyst and reaction medium, eliminating the need for volatile organic solvents and additional catalysts [23]. The ionic liquid demonstrates excellent recyclability, maintaining catalytic activity through multiple reaction cycles [23].

Microwave-assisted synthesis techniques enable rapid and efficient oxazolidine formation under mild conditions [40] [41]. The use of microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high yields and selectivity [40]. Temperature optimization studies reveal that microwave heating at 50°C for 30 minutes completes the condensation process effectively [41].

Water-based synthetic protocols represent the most environmentally friendly approach to oxazolidine synthesis [17]. These methods utilize water as the primary solvent and incorporate environmentally benign reagents such as sodium hydroxide and dimethyl dithiocarbonate [17]. The aqueous approach achieves product yields exceeding 86% while maintaining excellent safety profiles and minimal environmental impact [17].